molecular formula C9H7ClF3NO B8701204 1-chloro-2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimine

1-chloro-2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimine

Cat. No. B8701204
M. Wt: 237.60 g/mol
InChI Key: WZDYMUAGDOZJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimine is a useful research compound. Its molecular formula is C9H7ClF3NO and its molecular weight is 237.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-chloro-2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-chloro-2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-chloro-2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimine

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimidoyl chloride

InChI

InChI=1S/C9H7ClF3NO/c1-15-7-5-3-2-4-6(7)14-8(10)9(11,12)13/h2-5H,1H3

InChI Key

WZDYMUAGDOZJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C(C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Five grams (22.8 mmol) of 2,2,2-trifluoro-N-(2-methoxyphenyl)acetamide, 12.24 g (45.6 mmol) of diphenyl chlorophosphate, 4.64 g (45.6 mmol) of triethylamine, and 25 ml of acetonitrile were introduced into a 100 ml flask and reacted for 22.5 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 20 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 4.55 g of N-(2-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 84.3%).
Quantity
22.8 mmol
Type
reactant
Reaction Step One
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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